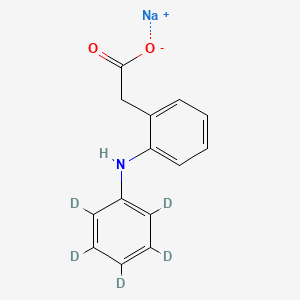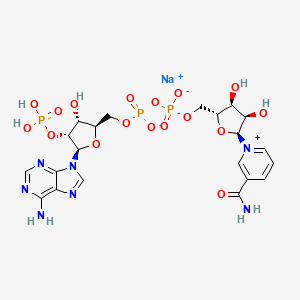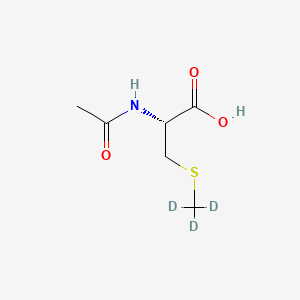
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs. The presence of deuterium can significantly affect the compound’s behavior in chemical reactions and biological systems, making it a valuable tool in various fields of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt typically involves the introduction of deuterium into the phenylacetic acid structure. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high deuterium incorporation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of deuterated reagents in the synthesis process. For example, deuterated benzene (C6D6) can be used as a starting material to introduce deuterium into the phenyl ring. The resulting deuterated intermediate can then be further reacted with other reagents to form the final product, this compound.
化学反应分析
Types of Reactions
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
科学研究应用
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction kinetics and pathways.
Biology: Employed in metabolic studies to investigate the role of deuterium in biological systems and its impact on metabolic processes.
Medicine: Utilized in drug development to enhance the stability and efficacy of pharmaceutical compounds by incorporating deuterium.
Industry: Applied in the production of deuterated materials for use in various industrial processes, including the manufacture of specialty chemicals and polymers.
作用机制
The mechanism of action of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics, leading to changes in its biological activity. For example, deuterium substitution can slow down the rate of enzymatic reactions, providing insights into enzyme mechanisms and potential therapeutic applications.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: The non-deuterated analog of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt.
2-(Aminophenyl)-phenylacetic Acid: Similar structure but without deuterium substitution.
Deuterated Benzene (C6D6): Used as a starting material in the synthesis of deuterated compounds.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which imparts distinct properties such as increased stability and altered reaction kinetics. These characteristics make it a valuable tool in scientific research, particularly in studies involving reaction mechanisms, metabolic pathways, and drug development.
属性
IUPAC Name |
sodium;2-[2-(2,3,4,5,6-pentadeuterioanilino)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.Na/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1/i1D,2D,3D,7D,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUYUTHJCBYZJK-ZAXNCOASSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC=CC=C2CC(=O)[O-])[2H])[2H].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)


![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)






